4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride
Overview
Description
4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride is an organic compound that features a trifluoromethyl group and a methoxyethoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-(trifluoromethyl)aniline.
Etherification: The aniline undergoes etherification with 2-methoxyethanol in the presence of a suitable base such as sodium hydride or potassium carbonate.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe or reagent in various biological assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline
- 4-(2-Methoxyethoxy)-2-(trifluoromethyl)phenol
- 4-(2-Methoxyethoxy)-2-(trifluoromethyl)benzaldehyde
Uniqueness
4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both the methoxyethoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and reactivity. These properties make it particularly valuable in the synthesis of complex molecules and advanced materials.
Properties
IUPAC Name |
4-(2-methoxyethoxy)-2-(trifluoromethyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2.ClH/c1-15-4-5-16-7-2-3-9(14)8(6-7)10(11,12)13;/h2-3,6H,4-5,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAUPDLROFWTCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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